molecular formula C4H9N3 B14096723 Cyclopropanecarboximidic acid,Hydrazide

Cyclopropanecarboximidic acid,Hydrazide

Cat. No.: B14096723
M. Wt: 99.13 g/mol
InChI Key: NRNOONVPBHULFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropanecarboximidic acid hydrazide is a specialized organic compound characterized by a cyclopropane ring fused to a carboximidic acid hydrazide group. The cyclopropane moiety introduces significant ring strain, which can enhance reactivity and influence physicochemical properties such as solubility and stability compared to non-cyclic analogs . Hydrazides, in general, are pivotal in organic synthesis, serving as intermediates for heterocyclic compounds (e.g., triazoles, oxadiazoles) and as ligands for metal complexes with biological applications . Cyclopropane derivatives are particularly valued in medicinal chemistry for their metabolic stability and ability to modulate conformational dynamics in drug candidates .

The synthesis of cyclopropanecarboximidic acid hydrazide likely involves coupling cyclopropanecarboxylic acid derivatives with hydrazine. For example, cyclopropanecarboxylic acid can be converted to its acid chloride, followed by reaction with hydrazine to yield the hydrazide. Alternatively, solid-phase synthesis methods using resins like PEG-based Rink or Wang resins (as described for related hydrazides) may be adapted for this compound .

Properties

IUPAC Name

N'-aminocyclopropanecarboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3/c5-4(7-6)3-1-2-3/h3H,1-2,6H2,(H2,5,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNOONVPBHULFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=NN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropanecarboximidhydrazide can be synthesized through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with hydrazine hydrate under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of cyclopropanecarboximidhydrazide may involve large-scale batch reactors where cyclopropanecarboxylic acid and hydrazine hydrate are combined in the presence of a suitable catalyst. The reaction mixture is then heated to the desired temperature, and the product is isolated through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: Cyclopropanecarboximidhydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert cyclopropanecarboximidhydrazide into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the hydrazide group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropanecarboxylic acid derivatives, while reduction can produce cyclopropanemethylamine derivatives.

Scientific Research Applications

Cyclopropanecarboximidhydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: Cyclopropanecarboximidhydrazide is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of cyclopropanecarboximidhydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

  • Cyclopropane vs.
  • Substituent Effects : Derivatives with lipophilic groups (e.g., isopropylidene in cyclopropane analogs) exhibit improved membrane permeability, which is critical for bioavailability .

Stability and Reactivity

  • Cyclopropanecarboximidic acid hydrazide’s strained ring may render it more reactive toward electrophiles compared to phenylacetic acid hydrazide. However, this strain could also lead to ring-opening under harsh conditions (e.g., strong acids/bases) .
  • Aromatic hydrazides (e.g., benzoic acid hydrazide) exhibit greater thermal stability due to resonance stabilization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.